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molecular formula C9H11Cl2NO B8319410 1-(2,4-Dichloropyridin-3-yl)-2-methylpropan-1-ol

1-(2,4-Dichloropyridin-3-yl)-2-methylpropan-1-ol

Cat. No. B8319410
M. Wt: 220.09 g/mol
InChI Key: PFIAXAYYJWOGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273045B2

Procedure details

Normal-butyllithium (a 1.6 M solution in hexane, 8.13 mL) was dropwise added to a solution of N,N-diisopropylamine (1.99 mL) in THF (30 mL) at −78° C. under a nitrogen atmosphere, followed by increasing the temperature to 0° C. Then, the solution was cooled to −78° C., and a solution of 2,4-dichloropyridine (1.0 g) in THF (3 mL) wad dropwise added thereto at −78° C., followed by stirring for 1.5 hr. Then, a solution of isobutylaldehyde (1.85 mL) in THF (3 mL) was dropwise added to the reaction solution at −78° C., followed by stirring at the same temperature for 30 min. Then, the reaction solution was poured into ice water and was extracted with ethyl acetate. The organic layer was washed with saturated saline, and the organic layer after the washing was dried over anhydrous sodium sulfate. Then, the solvent was distilled away, and the residue was purified by neutral silica gel column chromatography (n-hexane/ethyl acetate) to obtain 1-(2,4-dichloropyridin-3-yl)-2-methylpropan-1-ol (1.48 g, 99%) as a colorless oily substance. A solution of DMSO (0.9 mL) in dichloromethane (5 mL) and a solution of 1-(2,4-dichloropyridin-3-yl)-2-methylpropan-1-ol (1.39 g) in dichloromethane (5 mL) were sequentially added to a solution of oxalyl chloride (0.8 mL) in dichloromethane (30 mL) at −78° C., followed by stirring for 30 min. Then, triethylamine (3.52 mL) was added to the reaction solution at 0° C., followed by stirring for 1 hr. The reaction solution was poured into ice water and was extracted with chloroform. The organic layer was washed with saturated saline. The organic layer after the washing was dried over anhydrous sodium sulfate, and then the solvent was distilled away. The residue was purified by neutral silica gel column chromatography (n-hexane/ethyl acetate) to obtain 1-(2,4-dichloropyridin-3-yl)-2-methylpropan-1-one (1.18 g, 86%) as a colorless oily substance. Hydrazine monohydrate (1.3 mL) was added to a solution of 1-(2,4-dichloropyridin-3-yl)-2-methylpropan-1-one (0.93 g) in THF (13 mL), followed by stirring at room temperature for 12 hr and then at 50° C. for 25 hr. The reaction solvent was distilled away under reduced pressure, and the residue was purified by neutral silica gel column chromatography (n-hexane/ethyl acetate) to obtain compound (4a) (0.55 g, 66%) as a colorless oily substance.
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.52 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.[Cl:5][C:6]1[C:11]([CH:12]([OH:16])[CH:13]([CH3:15])[CH3:14])=[C:10]([Cl:17])[CH:9]=[CH:8][N:7]=1.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C>ClCCl>[Cl:5][C:6]1[C:11]([C:12](=[O:16])[CH:13]([CH3:15])[CH3:14])=[C:10]([Cl:17])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.39 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C(C(C)C)O)Cl
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer after the washing was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1C(C(C)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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